molecular formula C16H17NO4 B14917613 Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate

Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate

Cat. No.: B14917613
M. Wt: 287.31 g/mol
InChI Key: POOIOVKXAJLGCO-AWEZNQCLSA-N
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Description

Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate is a complex organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a prop-2-yn-1-yl group, and a but-3-enoate moiety. It is often used in various chemical and biological research applications due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization, distillation, or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate can be compared with other similar compounds, such as:

    Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)butanoate: Similar structure but with a saturated butanoate moiety.

    Ethyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)pent-3-enoate: Similar structure but with a longer carbon chain in the ester moiety.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl (2S)-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]but-3-enoate

InChI

InChI=1S/C16H17NO4/c1-4-11-17(14(5-2)15(18)20-3)16(19)21-12-13-9-7-6-8-10-13/h1,5-10,14H,2,11-12H2,3H3/t14-/m0/s1

InChI Key

POOIOVKXAJLGCO-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](C=C)N(CC#C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(C=C)N(CC#C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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